molecular formula C20H22N2O3 B2877820 (Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 903863-62-7

(Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2877820
CAS No.: 903863-62-7
M. Wt: 338.407
InChI Key: OTZPYYYUGSZEMX-BOPFTXTBSA-N
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Description

(Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Polymerization

  • Catalytic Activity in Polymerization : A study presented the synthesis and catalytic applications of Group 4 dimethylsilylenebisamido complexes bearing pyridyl motifs. These complexes showed significant activity in the homopolymerization of ethylene, leading to high-density polyethylene (HDPE) and copolymerization with cyclic olefins. The unique ligand structure influenced the polymerization process, showcasing the potential of similar compounds in catalyzing significant chemical transformations (Zou et al., 2011).

Photophysical Properties

  • Luminescence and Photophysical Studies : Research on novel derivatives of perylene diimide dyes, including those with diethylamino groups, highlighted their photophysical properties. These compounds exhibited significant solubility in organic solvents and demonstrated unique absorption and fluorescence characteristics, indicating potential applications in materials science for optical and electronic devices (Ozser et al., 2017).

Sensing Applications

  • Fluorescent Probes for Metal Ion Detection : A study synthesized fluorescent probes combining diethylamino groups with coumarin frameworks for the selective detection of copper ions in aqueous solutions. This research showcases the potential of using structurally similar compounds for developing sensitive and selective sensors for environmental and biological applications (Peng, 2010).

Structural and Coordination Chemistry

  • Metal-Organic Frameworks (MOFs) : Zinc(II) complexes incorporating aminal and hemiaminal ether derivatives, including pyridine carbaldehyde, were studied for their synthesis, structure, and potential enzymatic activity. Such compounds contribute to the development of MOFs with specific structural and functional properties (Purkait et al., 2018).

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-22(5-2)12-15-16(23)10-13(3)18-19(24)17(25-20(15)18)11-14-6-8-21-9-7-14/h6-11,23H,4-5,12H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZPYYYUGSZEMX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CC=NC=C3)C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=C(C2=C1O/C(=C\C3=CC=NC=C3)/C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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